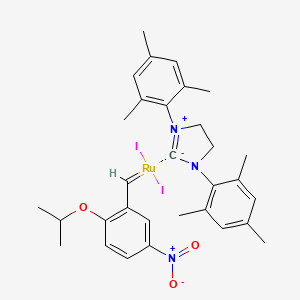

[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

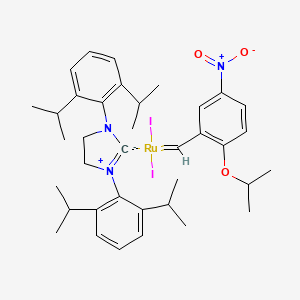

“[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide” is a complex compound that is widely used in organic synthesis . It is a catalyst for various transformations and can be immobilized on a molecular sieve to prepare a composite olefin metathesis catalyst with high catalytic activity .

Synthesis Analysis

The synthesis of this compound involves several steps. The starting material, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, is reacted with various reagents to form the desired product . The Staudinger reaction of the imidazolin-2-ylidenes with trimethylsilyl azide furnishes the corresponding N-silylated 2-iminoimidazolines .Molecular Structure Analysis

The molecular and crystal structures of the title complex have been determined by single crystal X-ray diffraction . The structure contains short interatomic contacts, which are important factors in its reactivity .Chemical Reactions Analysis

This compound serves as a catalyst for various reactions. For example, it is used in the Suzuki cross-coupling of aryl chlorides . It also serves as a more reactive catalyst for ring-closing metathesis .Physical And Chemical Properties Analysis

The compound is a white to off-white powder with a melting point of 140 °C . It is air sensitive and moisture sensitive . The empirical formula is C21H24N2 and the molecular weight is 304.42866 .Scientific Research Applications

Imidazole Derivatives in Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole, have been reviewed for their antitumor activity, with some compounds advancing to preclinical testing. These structures are of interest for the synthesis of new antitumor drugs and compounds with diverse biological properties (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Ruthenium(II) Coordination Complexes as Anticancer Agents

Mononuclear Ruthenium(II) coordination complexes are considered promising drug candidates due to their potential for reduced toxicity and tolerance in vivo. They offer advantages over platinum-based complexes in biological applications, with research focusing on interactions between active ruthenium complexes and biological targets. Some ruthenium compounds, such as imidazolium [trans-tetrachloro(dmso)(imidazole)ruthenate(III)] and others, have shown promising cytotoxic profiles, indicating a strong emerging field of research in ruthenium-based antitumor agents (William M. Motswainyana, P. A. Ajibade, 2015).

Applications in Antioxidant Capacity and Organic Pollutants Treatment

Research on ruthenium compounds also extends to their antioxidant capacities and treatment of organic pollutants. The ABTS/PP decolorization assay and studies on redox mediators in the treatment of organic pollutants highlight the broader chemical and environmental applications of ruthenium-based compounds (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020); (Maroof Husain, Q. Husain, 2007).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene , are used as ligands in the formation of metal complexes, suggesting that the target could be a metal ion or a metal-containing compound.

Mode of Action

The compound, being a type of N-heterocyclic carbene (NHC) ligand , binds with metal pre-catalysts to form complexes that show high catalytic activity

Biochemical Pathways

It’s known that nhc ligands like this compound are used in various catalytic reactions , implying that it could affect pathways involving these reactions.

Result of Action

Given its role as a catalyst in various reactions , it can be inferred that it facilitates these reactions at the molecular level, potentially leading to changes in cellular processes.

Action Environment

The compound is relatively stable under dry conditions . Its action, efficacy, and stability could be influenced by environmental factors such as temperature, pH, and the presence of other substances.

Safety and Hazards

properties

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;diiodo-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2.C10H11NO3.2HI.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-12H,7-8H2,1-6H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQNGTPFFJLJOZ-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37I2N3O3Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289652.png)

![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III)](/img/structure/B6289667.png)

![1,3-Bis(2,4,6-triMePh)-4-[(triMeammonio)Me]imidazolidin-2-ylidene]-(2-iPrO-5-nitrobenzylidene)diClRu(II)Cl nitro-StickyCat Cl](/img/structure/B6289678.png)

![[AlPhos Palladium complex]](/img/structure/B6289682.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B6289709.png)

![Chloro(cyclopentadienyl){1,3-bis[2-(diphenylmethyl)-4,6-dimethylphenyl]1H-imidazolium}nickel(II)](/img/structure/B6289710.png)

![Dichloro[rel-[N(S)]-N-[2-[(R)-methylthio-S]ethyl]-4-morpholineethanamine-NN4,N4](triphenylphosphine)ruthenium(II)](/img/structure/B6289714.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)